N-Benzoyl-L-methionine
CAS No.: 10290-61-6
VCID: VC21542394
Molecular Formula: C12H15NO3S
Molecular Weight: 253,31 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Benzoyl-L-methionine is a derivative of the amino acid methionine, where a benzoyl group is attached to the nitrogen atom of methionine. This compound is of interest in various biochemical and chemical studies due to its unique properties and potential applications. It is identified by the CAS number 10290-61-6 and has a molecular formula of C12H15NO3S. Synthesis and ApplicationsWhile specific synthesis methods for N-Benzoyl-L-methionine are not detailed in the available literature, it is generally synthesized through the reaction of methionine with benzoyl chloride in the presence of a base. This compound is used in various biochemical studies, including the analysis of protein oxidation and interactions with carbohydrates . Stability and OxidationResearch on benzoyl methionine, a closely related compound, shows that it can undergo oxidation in the presence of carbohydrate degradation products. This oxidation leads to the formation of benzoyl methionine sulfoxide, indicating that methionine derivatives can act as radical scavengers in certain biochemical environments . Biological and Chemical InteractionsThe thioether group in methionine derivatives like N-Benzoyl-L-methionine can influence carbohydrate degradation pathways. These compounds may reduce the formation of certain dicarbonyl compounds while enhancing others, suggesting a complex role in biochemical reactions . |
---|---|
CAS No. | 10290-61-6 |
Product Name | N-Benzoyl-L-methionine |
Molecular Formula | C12H15NO3S |
Molecular Weight | 253,31 g/mole |
IUPAC Name | (2S)-2-benzamido-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Standard InChIKey | PPFRJEXUPZWQPI-JTQLQIEISA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Synonyms | N-Benzoyl-L-methionine;10290-61-6;Bz-Met-OH;(S)-2-Benzamido-4-(methylthio)butanoicacid;N-benzoylmethionine;AmbotzBAA0042;AC1Q5JSA;L-Methionine,N-benzoyl-;AC1L40EX;SCHEMBL1158033;CTK4A1588;MolPort-006-119-438;PPFRJEXUPZWQPI-JTQLQIEISA-N;EINECS233-646-9;0693AA;ANW-60726;AR-1H9423;ZINC82055742;AKOS010399025;AJ-28567;AK-81163;KB-258600;TC-149471;FT-0636672;ST24026567 |
PubChem Compound | 98774 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume